
Magnesium 2-glycerophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium 2-glycerophosphate is a magnesium salt of glycerophosphoric acid. It is a white, odorless, amorphous powder with a somewhat bitter taste and sparing water solubility . This compound is often used in dietary supplements and medical treatments due to its beneficial properties for cardiovascular and muscular health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium 2-glycerophosphate can be synthesized by reacting glycerophosphoric acid with a magnesium salt, such as magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an aqueous solution, and the product is then isolated by evaporation or crystallization .
Industrial Production Methods: In industrial settings, this compound is produced by combining glycerophosphoric acid with magnesium oxide or magnesium hydroxide in a controlled environment. The reaction mixture is then subjected to filtration and drying processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Magnesium 2-glycerophosphate primarily undergoes hydrolysis, where it is broken down into glycerol and inorganic phosphate in the body . It can also participate in complexation reactions with other metal ions.
Common Reagents and Conditions:
Hydrolysis: Water and enzymes such as alkaline phosphatase.
Complexation: Metal ions like calcium or zinc in aqueous solutions.
Major Products Formed:
Hydrolysis: Glycerol and inorganic phosphate.
Complexation: Metal-glycerophosphate complexes.
Scientific Research Applications
Magnesium 2-glycerophosphate has a wide range of applications in scientific research:
Mechanism of Action
Magnesium 2-glycerophosphate exerts its effects by releasing magnesium and phosphate ions upon hydrolysis. Magnesium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and enzyme activation . Phosphate ions are involved in energy metabolism and the synthesis of nucleic acids and cell membranes .
Molecular Targets and Pathways:
Magnesium Ions: Act on ion channels, enzymes, and cellular signaling pathways.
Phosphate Ions: Participate in ATP synthesis and phosphorylation reactions.
Comparison with Similar Compounds
Magnesium 2-glycerophosphate is unique due to its dual release of magnesium and phosphate ions, making it beneficial for both mineral supplementation and metabolic support. Similar compounds include:
Magnesium Citrate: Known for its high bioavailability and use in treating constipation.
Magnesium Oxide: Commonly used as an antacid and laxative but has lower bioavailability.
Magnesium Chloride: Well-absorbed and used for general magnesium supplementation.
Magnesium Sulfate: Used in medical treatments for eclampsia and as a laxative.
Each of these compounds has distinct properties and applications, but this compound stands out for its combined benefits of magnesium and phosphate supplementation.
Properties
CAS No. |
1428653-02-4 |
|---|---|
Molecular Formula |
C3H7MgO6P |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
magnesium;1,3-dihydroxypropan-2-yl phosphate |
InChI |
InChI=1S/C3H9O6P.Mg/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 |
InChI Key |
LXIZVPUSPUNOAN-UHFFFAOYSA-L |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



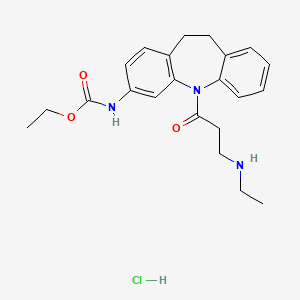


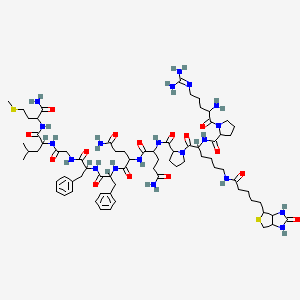
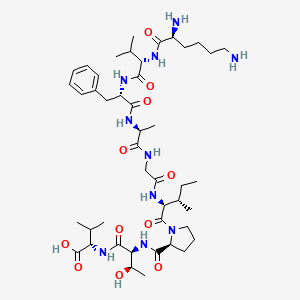

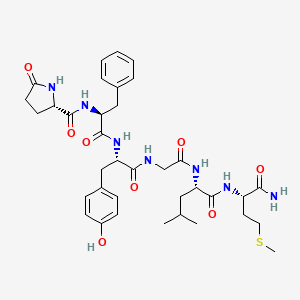
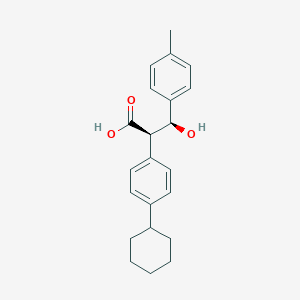
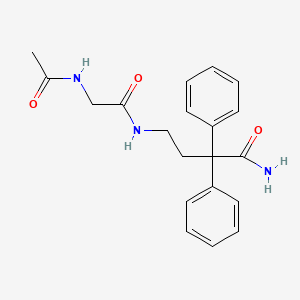
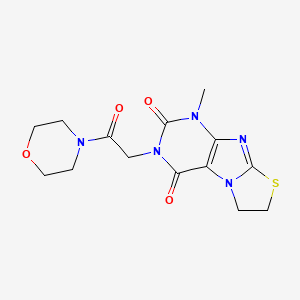


![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)
